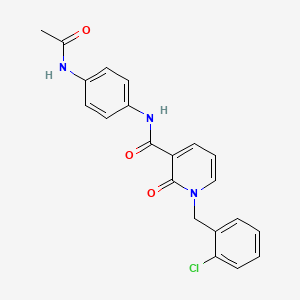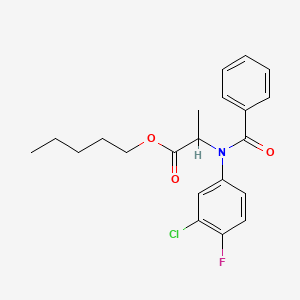![molecular formula C20H16N4O3 B2682552 1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone CAS No. 872623-27-3](/img/structure/B2682552.png)
1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Another method involved Friedlander condensation reactions with reactive methylenes .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring systems and functional groups. The pyrazolo[3,4-d]pyrimidine core is a key feature of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The compound has been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . Other reactions may involve the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. Some similar compounds have been described as yellow liquids .Applications De Recherche Scientifique
Probing Tool for SOCE Assays
The compound has been synthesized and used as a probing tool for Store-Operated Calcium Entry (SOCE) assays . SOCE is a major pathway for calcium signaling in cells, which is crucial for various cellular functions including cell proliferation, differentiation, and gene expression .
Inhibitor of CRAC Channels
The compound is known as SKF-96365, an inhibitor of the CRAC (Calcium Release-Activated Calcium) channel . CRAC channels are essential for the function of many cells, and their inhibition can be useful in the study of cellular processes and in the development of drugs for diseases related to calcium signaling .
Anti-HIV Activity
N-arylsulfonyl-3-acetylindole derivatives, which could potentially include the compound , have been evaluated as HIV-1 inhibitors . This suggests a potential application of the compound in antiviral research .
Xanthine Oxidase Inhibitory Activity
The compound has shown excellent inhibitory potency against xanthine oxidase . Xanthine oxidase is an enzyme involved in purine metabolism and its inhibition is a common strategy in the treatment of gout .
Potential Role in Cancer Research
The compound, as an inhibitor of SOCE, has shown potential in cancer research . In a mouse model of breast cancer, the inhibitor prevented the development of tumor metastasis .
Role in Synthesis of Pyrazolopyridine Derivatives
The compound belongs to the class of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives have been synthesized using various strategies, and the compound could potentially be used as a starting material or intermediate in these syntheses .
Orientations Futures
Propriétés
IUPAC Name |
1-[3-methoxy-4-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)oxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-13(25)14-8-9-17(18(10-14)26-2)27-20-16-11-23-24(19(16)21-12-22-20)15-6-4-3-5-7-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTBFAUALHIHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2=NC=NC3=C2C=NN3C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2682469.png)

![3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide](/img/structure/B2682472.png)

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2682477.png)
![5-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2682479.png)

![methyl 2-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2682481.png)
![3-methyl-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2682482.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide](/img/structure/B2682486.png)
![Ethyl 2-[2-(3,4-dimethylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2682488.png)

